Cas no 2649070-38-0 (3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one)

3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one
- 2649070-38-0
- EN300-843748
- 3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one
-
- Inchi: 1S/C11H21N3O/c1-9(2)8-11(15)14-7-6-13-10(14)4-5-12-3/h9,12H,4-8H2,1-3H3
- InChI Key: HRXXRHSWQNKHFS-UHFFFAOYSA-N
- SMILES: O=C(CC(C)C)N1C(CCNC)=NCC1
Computed Properties
- Exact Mass: 211.168462302g/mol
- Monoisotopic Mass: 211.168462302g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.7Ų
- XLogP3: 0
3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843748-5g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 5g |
$2732.0 | 2023-09-02 | ||
Enamine | EN300-843748-0.5g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 0.5g |
$905.0 | 2024-05-21 | |
Enamine | EN300-843748-10g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 10g |
$4052.0 | 2023-09-02 | ||
Enamine | EN300-843748-0.25g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 0.25g |
$867.0 | 2024-05-21 | |
Enamine | EN300-843748-0.05g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 0.05g |
$792.0 | 2024-05-21 | |
Enamine | EN300-843748-0.1g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 0.1g |
$829.0 | 2024-05-21 | |
Enamine | EN300-843748-5.0g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 5.0g |
$2732.0 | 2024-05-21 | |
Enamine | EN300-843748-10.0g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 10.0g |
$4052.0 | 2024-05-21 | |
Enamine | EN300-843748-1g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 1g |
$943.0 | 2023-09-02 | ||
Enamine | EN300-843748-1.0g |
3-methyl-1-{2-[2-(methylamino)ethyl]-4,5-dihydro-1H-imidazol-1-yl}butan-1-one |
2649070-38-0 | 95% | 1.0g |
$943.0 | 2024-05-21 |
3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one Related Literature
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on 3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one
3-Methyl-1-{2-[2-(Methylamino)Ethyl]-4,5-Dihydro-1H-Imidazol-1-Yl}Butan-1-One: A Comprehensive Overview
3-Methyl-1-{2-[2-(Methylamino)Ethyl]-4,5-Dihydro-1H-Imidazol-1-Yl}Butan-1-One, also identified by the CAS registry number 2649070-38-0, is a compound of significant interest in contemporary chemical and pharmaceutical research. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a butanone backbone substituted with a methyl group at the third position and an imidazole ring at the first position. The imidazole ring is further modified with a 2-(methylamino)ethyl group, adding complexity and functionality to the molecule.
The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway for this compound, improving both yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of microwave-assisted synthesis to accelerate the formation of the imidazole ring, significantly reducing reaction time while maintaining product quality.
The pharmacological properties of 3-Methyl-1-{2-[2-(Methylamino)Ethyl]-4,5-Dihydro-1H-Imidazol-1-Yl}Butan-1-One have been extensively investigated. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. A recent study conducted by researchers at the University of California revealed that the compound inhibits the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, this compound has also been explored for its potential in biotechnological applications. For example, it has been used as a ligand in metalloenzyme mimicry studies, where it facilitates the catalytic activity of metalloproteins. A study published in Nature Communications highlighted its ability to stabilize metal centers in enzyme models, enhancing their catalytic efficiency and selectivity.
The structural versatility of 3-Methyl-1-{2-[2-(Methylamino)Ethyl]-4,5-Dihydro-1H-Imidazol-1-Yl}Butan-1-One makes it an attractive scaffold for drug design. Researchers have employed various strategies to modify its structure further, such as introducing additional substituents or altering the imidazole ring's configuration. These modifications have led to derivatives with enhanced bioavailability and target specificity.
In conclusion, 3-Methyl-1-{2-[2-(Methylamino)Ethyl]-4,5-Dihydro-1H-imidazol-Yl}Butan-one, with its unique chemical structure and diverse biological activities, represents a valuable asset in modern chemical research. Its potential applications span across pharmacology, biotechnology, and materials science. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a pivotal role in advancing innovative solutions across various scientific domains.
2649070-38-0 (3-methyl-1-{2-2-(methylamino)ethyl-4,5-dihydro-1H-imidazol-1-yl}butan-1-one) Related Products
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)




